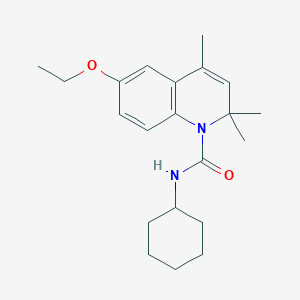

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives involves several innovative approaches, including the unexpected synthesis of compounds via the Beckmann reaction in polyphosphoric acid, showcasing the complex reactions involved in creating quinoline derivatives (Tolkunov et al., 2004). Another method includes the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, highlighting a straightforward approach to synthesizing quinoline-4-one derivatives (Costa et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as the polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, provides insights into their diuretic properties and potential as hypertension remedies. X-ray crystallography and analysis of interaction energies between molecules in the crystal phase reveal differences in crystal packing, significantly impacting their physical and chemical behavior (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and carbonylation, to form complex structures with potential biological activities. For example, the synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes via a reductive cyclization process illustrates the versatility of quinoline derivatives in chemical synthesis (Venkatesan et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on the crystal structure and conformation of compounds like Linomide (N-methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide) provide valuable information on the physical characteristics of these compounds (Dasari & Srikrishnan, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to understanding the applications of quinoline derivatives. The synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives highlight the chemical versatility and potential pharmacological applications of these compounds (Alvarez-Ibarra et al., 1997).

Propiedades

IUPAC Name |

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZCQLVDOXLYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5628897.png)

![3-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5628909.png)

![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)

![2-[(4aS*,8aS*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5628930.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)

![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)